11-Bromoundecyl 4-acetoxy-3-methoxybenzoate
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Overview
Description
11-Bromoundecyl 4-acetoxy-3-methoxybenzoate is a chemical compound with the molecular formula C21H31BrO5 and a molecular weight of 443.37 g/mol . It is known for its unique structure, which includes a bromine atom attached to an undecyl chain and a benzoate ester group with acetoxy and methoxy substituents . This compound is used in various scientific research applications due to its reactivity and selectivity .
Preparation Methods
The synthesis of 11-Bromoundecyl 4-acetoxy-3-methoxybenzoate typically involves the esterification of 11-bromoundecanol with 4-acetoxy-3-methoxybenzoic acid . The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
11-Bromoundecyl 4-acetoxy-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to yield alcohols or alkanes.
Scientific Research Applications
11-Bromoundecyl 4-acetoxy-3-methoxybenzoate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 11-Bromoundecyl 4-acetoxy-3-methoxybenzoate involves its interaction with molecular targets through its reactive bromine atom and ester group . The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to modify other molecules . The ester group can undergo hydrolysis, releasing the active components that exert biological effects . These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
11-Bromoundecyl 4-acetoxy-3-methoxybenzoate can be compared with similar compounds such as:
11-Bromoundecanol: Lacks the acetoxy and methoxy groups, making it less reactive in certain chemical reactions.
4-Acetoxy-3-methoxybenzoic acid: Does not have the long undecyl chain, limiting its applications in modifying biomolecules.
11-Bromoundecyl benzoate: Similar structure but lacks the acetoxy and methoxy substituents, affecting its reactivity and selectivity.
These comparisons highlight the unique features of this compound, such as its enhanced reactivity and selectivity due to the presence of the bromine atom and ester group .
Properties
IUPAC Name |
11-bromoundecyl 4-acetyloxy-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31BrO5/c1-17(23)27-19-13-12-18(16-20(19)25-2)21(24)26-15-11-9-7-5-3-4-6-8-10-14-22/h12-13,16H,3-11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBLRYCXFOZZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)OCCCCCCCCCCCBr)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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